1-Tetradecylpyridinium bromide
Overview
Description
1-Tetradecylpyridinium bromide is a quaternary ammonium compound with the chemical formula C19H34BrN. It is a cationic surfactant known for its antimicrobial properties and is commonly used in various industrial and scientific applications. This compound is part of the pyridinium bromide family, which includes other similar compounds with varying alkyl chain lengths.
Mechanism of Action
Target of Action
Tetradecylpyridinium bromide (TDPB) is a cationic surfactant . Its primary targets are metal surfaces, particularly cold-rolled steel and carbon steel . The compound interacts with these surfaces to inhibit corrosion .
Mode of Action
TDPB acts by adsorbing onto the metal surface . The pyridine ring in the TDPB molecule is the active adsorption center . The adsorption of TDPB obeys the Langmuir adsorption isotherm equation . This interaction results in a protective layer on the metal surface, which inhibits corrosion .
Biochemical Pathways
Polarization curves indicate that TDPB behaves as a mixed-type inhibitor in H3PO4 . Electrochemical impedance spectroscopy (EIS) spectra exhibit one capacitive loop, indicating that the corrosion reaction is controlled by a charge transfer process .
Pharmacokinetics
The compound forms small, spherical, and stable micelles in aqueous solution . The critical micelle concentration (cmc) values of TDPB are significantly lower than that of its precursor, tetradecylpyridinium chloride (TPC) .
Result of Action
The primary result of TDPB’s action is the inhibition of metal corrosion. Even at low concentrations, TDPB acts as a good inhibitor, with a maximum inhibition efficiency higher than 90% . The inhibition action of TDPB can be evidenced by surface scanning electron microscopy (SEM) images .
Action Environment
The action of TDPB is influenced by environmental factors such as the presence of other ions in solution. For example, the inhibition efficiency of polyacrylamide was significantly enhanced in the presence of TDPB for carbon steel rebar . Furthermore, TDPB is thermally stable, which may affect its action in different temperature conditions .
Biochemical Analysis
Biochemical Properties
Tetradecylpyridinium bromide has been found to interact with various biomolecules. For instance, it has been shown to interact with bovine serum albumin, a protein found in cow’s blood . The binding of tetradecylpyridinium bromide with bovine serum albumin was found to be of 1:1 type, and the binding constant value depends on the metal ion . This interaction suggests that tetradecylpyridinium bromide could potentially influence the function of this protein and others it interacts with.
Cellular Effects
These micelles are small, spherical, and stable, with an average hydrodynamic diameter of 4-7 nm . The formation of these micelles could potentially influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that the compound can form micelles in aqueous solutions, which could potentially interact with various biomolecules
Temporal Effects in Laboratory Settings
Tetradecylpyridinium bromide has been found to be thermally stable, as shown by thermal gravimetric analysis This suggests that the compound could potentially have long-term effects on cellular function in in vitro or in vivo studies
Metabolic Pathways
Given its interactions with proteins such as bovine serum albumin , it is possible that the compound could influence various metabolic pathways
Transport and Distribution
Its ability to form micelles in aqueous solutions suggests that it could potentially be transported and distributed within cells and tissues in this form .
Subcellular Localization
Given its ability to form micelles in aqueous solutions, it is possible that the compound could localize to specific compartments or organelles within cells
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Tetradecylpyridinium bromide can be synthesized through the quaternization of pyridine with tetradecyl bromide. The reaction typically involves heating pyridine with tetradecyl bromide under reflux conditions for several hours. The reaction mixture is then cooled, and the product is purified through recrystallization from a suitable solvent such as methanol or ethanol .
Industrial Production Methods
In industrial settings, the production of tetradecylpyridinium bromide follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity. The product is then subjected to various purification steps, including filtration, washing, and drying, to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
1-Tetradecylpyridinium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions in the presence of suitable reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Micellization: As a surfactant, tetradecylpyridinium bromide can form micelles in aqueous solutions, which is a key property for its applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate (AgNO3) for the substitution of bromide with nitrate.
Oxidation and Reduction Reactions: Various oxidizing and reducing agents can be used, depending on the desired outcome.
Micellization: This process occurs in aqueous solutions, often influenced by factors such as temperature and the presence of salts.
Major Products Formed
Substitution Reactions: Products include various pyridinium salts depending on the substituting anion.
Oxidation and Reduction Reactions: Products vary based on the specific redox reaction.
Micellization: Formation of micelles, which are aggregates of surfactant molecules.
Scientific Research Applications
1-Tetradecylpyridinium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst and in the synthesis of other chemical compounds.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of cleaning agents, emulsifiers, and corrosion inhibitors
Comparison with Similar Compounds
Similar Compounds
Dodecylpyridinium bromide: Similar structure but with a shorter alkyl chain.
Hexadecylpyridinium bromide: Similar structure but with a longer alkyl chain.
Cetylpyridinium chloride: Another cationic surfactant with similar antimicrobial properties
Uniqueness
1-Tetradecylpyridinium bromide is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant and antimicrobial agent. Its ability to form micelles and interact with cell membranes is optimized by its chain length, distinguishing it from other pyridinium bromide derivatives .
Properties
IUPAC Name |
1-tetradecylpyridin-1-ium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-18-15-13-16-19-20;/h13,15-16,18-19H,2-12,14,17H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNAJKBRYDFICV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042459 | |
Record name | Tetradecylpyridinium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1155-74-4 | |
Record name | Tetradecylpyridinium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1155-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Myristylpyridinium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fixanol VR | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148339 | |
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Record name | Pyridinium, 1-tetradecyl-, bromide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetradecylpyridinium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tetradecylpyridinium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.260 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | MYRISTYLPYRIDINIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2WIJ52V0W | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Tetradecylpyridinium bromide?
A1: The molecular formula of TDPB is C19H34BrN, and its molecular weight is 384.42 g/mol [].
Q2: How does the structure of TDPB contribute to its surface activity?
A2: TDPB possesses a characteristic amphiphilic structure with a hydrophilic pyridinium head group and a hydrophobic tetradecyl (C14) alkyl chain. This duality allows it to adsorb at interfaces, lowering surface tension and forming micelles in aqueous solutions [, ].
Q3: How does the presence of electrolytes like NaBr affect TDPB micelles?
A3: Electrolytes like NaBr can induce a sphere-to-rod transition in TDPB micelles by screening electrostatic repulsions between the positively charged headgroups, allowing for greater aggregation and elongation of micellar structures [, ].
Q4: Is the surface tension of TDPB solutions stable over time?
A4: While generally stable, the surface tension of TDPB solutions can decrease over time, particularly in the presence of impurities like dodecyl alcohol, decyl alcohol, or dodecylpyridinium bromide. Higher impurity concentrations lead to lower equilibrium surface tension values [].
Q5: Does temperature influence the inhibition efficiency of TDPB?
A5: Research shows that the inhibition efficiency of TDPB against the corrosion of industrial aluminum in NaOH solution increases with temperature. While TDPB exhibits poor inhibition at 20-30 °C, its effectiveness increases significantly at 40-50 °C [].
Q6: Can TDPB act as a catalyst in organic reactions?
A6: Yes, TDPB can catalyze reactions like amide hydrolysis and nucleophilic aromatic substitution. Notably, it demonstrates faster hydroxydehalogenation of nitro-activated aryl halides compared to cetyl(2-hydroxyethyl)dimethylammonium bromide due to faster aryl micellar ether decomposition [, ].
Q7: How does TDPB interact with clay minerals?
A7: TDPB exhibits exothermic adsorption onto Na-montmorillonite. The adsorption enthalpy is significantly higher for ion exchange adsorption of TDPB cations compared to molecular adsorption, indicating stronger interactions in the former case [].
Q8: Can TDPB be used for the determination of chlorite?
A8: Yes, TDPB can be used for the sensitive determination of chlorite. In the presence of KI and an acidic buffer, chlorite oxidizes iodide to iodine, which then forms an association complex with TDPB. This complex exhibits resonance scattering, enabling chlorite quantification [].
Q9: How does TDPB interact with phospholipid vesicles?
A9: TDPB exhibits a two-step binding process with 1,3-ditetradecyl-rac-glycerophosphatidylcholine vesicles. Initially, Langmuir adsorption dominates, followed by a positive cooperative process at higher concentrations. This interaction can be monitored through changes in hydrodynamic radius and pyrene fluorescence quenching [].
Q10: Does TDPB interact with polymers?
A10: TDPB forms complexes with nonionic polymers containing hydrophobic side chains, as evidenced by electromotive force and microcalorimetry studies. Interestingly, the presence of these complexes can lead to the formation of free micelles at concentrations below the critical micelle concentration of pure TDPB [, , ].
Q11: Can TDPB be used to prepare mesoporous silica nanoparticles?
A11: Yes, TDPB and other long-chain pyridinium-based ionic liquids can be used as templates for preparing silica-coated mesoporous silica nanoparticles. The alkyl chain length influences particle morphology, with longer chains leading to smaller particle size and higher BET surface area [].
Q12: What analytical techniques are commonly used to study TDPB systems?
A12: Numerous techniques are employed to study TDPB, including tensiometry for surface tension, conductometry for conductivity measurements, fluorimetry for studying interactions with fluorescent probes, and microcalorimetry for thermodynamic characterization [, , ].
Q13: How is the degree of counterion binding (β) determined for TDPB micelles?
A13: β is commonly determined using electromotive force measurements with surfactant and halide ion-selective electrodes. Studies have shown that β is influenced by micelle shape, increasing in the order of sphere-shaped < oblately ellipsoidal < rodlike micelles [].
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